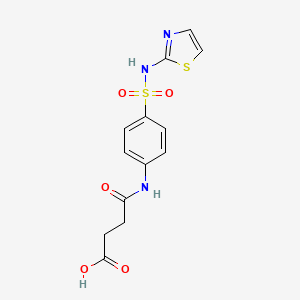

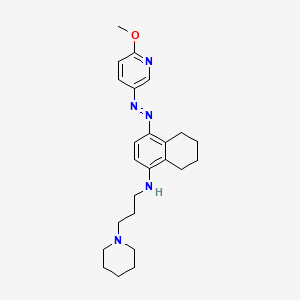

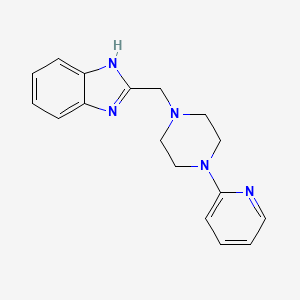

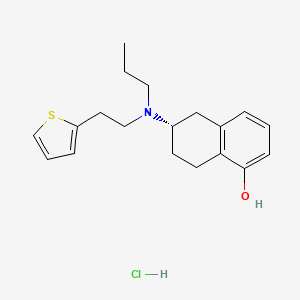

![molecular formula C17H21N3O6S2 B1662221 2-[2-[4-(4-Nitrobenzyloxy)phenyl]ethyl]isothioharnstoffmesylat CAS No. 182004-65-5](/img/structure/B1662221.png)

2-[2-[4-(4-Nitrobenzyloxy)phenyl]ethyl]isothioharnstoffmesylat

Übersicht

Beschreibung

KB-R7943 Mesylat ist ein weit verbreiteter Inhibitor des umgekehrten Natrium-Calcium-Austauschers (NCX). Es ist bekannt für seine Fähigkeit, den umgekehrten Modus des Natrium-Calcium-Austauschers zu blockieren, der eine entscheidende Rolle bei verschiedenen zellulären Prozessen spielt. Diese Verbindung wurde umfassend auf ihre potenziellen therapeutischen Anwendungen untersucht, insbesondere in den Bereichen Neuroprotection und Krebsforschung .

Wissenschaftliche Forschungsanwendungen

KB-R7943 Mesylat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Neuroprotection: Es hat sich gezeigt, dass es neuroprotektive Wirkungen in Tiermodellen hat, was es zu einem potenziellen Therapeutikum für neurodegenerative Erkrankungen macht.

Krebsforschung: KB-R7943 Mesylat induziert den Tod von Krebszellen durch Aktivierung des JNK-Signalwegs und Blockierung des autophagischen Flusses, was es zu einer vielversprechenden Verbindung für die Krebstherapie macht.

Herz-Kreislauf-Forschung: Diese Verbindung wird verwendet, um die Rolle des Natrium-Calcium-Austauschers bei Herz-Kreislauf-Erkrankungen zu untersuchen und potenzielle Behandlungen für diese Erkrankungen zu entwickeln.

Ionenkanalforschung: KB-R7943 Mesylat wird als pharmakologisches Werkzeug verwendet, um die Funktionen verschiedener Ionenkanäle zu untersuchen, einschließlich säureempfindlicher Ionenkanäle (ASICs) .

Wirkmechanismus

KB-R7943 Mesylat übt seine Wirkungen aus, indem es den umgekehrten Modus des Natrium-Calcium-Austauschers hemmt. Diese Hemmung verhindert den Einstrom von Calciumionen in Zellen, wodurch die Calciumüberlastung reduziert und die Zellen vor Schäden geschützt werden. Die Verbindung moduliert auch die Aktivität verschiedener Ionenkanäle, einschließlich ASICs, indem sie ihre Funktion blockiert. Zu den molekularen Zielstrukturen und Signalwegen, die an seinem Wirkmechanismus beteiligt sind, gehören der JNK-Signalweg und der autophagische Fluss .

Wirkmechanismus

Target of Action

The primary target of 2-[2-[4-(4-Nitrobenzyloxy)phenyl]ethyl]isothiourea mesylate, also known as KB-R7943, is the Na+/Ca2+ exchanger (NCX) . This compound is a potent, selective inhibitor of the reverse mode of the NCX . The NCX plays a crucial role in regulating intracellular Ca2+ concentration, which is vital for various cellular processes .

Mode of Action

KB-R7943 inhibits the reverse mode of the NCX, preventing the influx of Ca2+ ions into the cell in exchange for Na+ ions . It has been shown to directly modulate Na+/Mg2+ exchange in a Ca2±dependent manner . Additionally, KB-R7943 has been found to inhibit voltage-gated Na+ currents .

Biochemical Pathways

By inhibiting the reverse mode of the NCX, KB-R7943 affects the cellular homeostasis of Na+ and Ca2+ ions . This can impact various biochemical pathways that rely on these ions, including signal transduction, muscle contraction, and neurotransmitter release .

Pharmacokinetics

It is known to be soluble in water and dmso , suggesting that it may have good bioavailability

Result of Action

KB-R7943’s inhibition of the NCX can lead to a decrease in intracellular Ca2+ levels . This can have various effects on the cell, depending on the specific cellular context. For example, it has been reported to offer neuronal and cardio-protection against ischemic injury . It also inhibits nicotinic acetylcholine receptors and NMDA receptor channels .

Action Environment

The action of KB-R7943 can be influenced by various environmental factors. For instance, the presence of other ions in the cellular environment can affect its activity . Additionally, its stability and efficacy may be influenced by factors such as temperature and pH . .

Biochemische Analyse

Biochemical Properties

2-[2-[4-(4-Nitrobenzyloxy)phenyl]ethyl]isothiourea mesylate is known to interact with the Na+/Ca2+ exchanger, specifically inhibiting its reverse mode . This interaction plays a crucial role in maintaining the balance of Na+ and Ca2+ ions in cells, which is essential for various cellular functions .

Cellular Effects

In terms of cellular effects, 2-[2-[4-(4-Nitrobenzyloxy)phenyl]ethyl]isothiourea mesylate has been shown to influence cell function by modulating ion balance. It can affect cell signaling pathways, gene expression, and cellular metabolism by altering the concentrations of Na+ and Ca2+ ions .

Molecular Mechanism

At the molecular level, 2-[2-[4-(4-Nitrobenzyloxy)phenyl]ethyl]isothiourea mesylate exerts its effects by binding to the Na+/Ca2+ exchanger and inhibiting its reverse mode . This inhibition can lead to changes in gene expression and enzyme activity due to altered ion concentrations .

Temporal Effects in Laboratory Settings

It is known that the compound is stable and does not degrade easily .

Metabolic Pathways

2-[2-[4-(4-Nitrobenzyloxy)phenyl]ethyl]isothiourea mesylate is involved in the metabolic pathway of ion transport, specifically the exchange of Na+ and Ca2+ ions .

Transport and Distribution

Given its role as an inhibitor of the Na+/Ca2+ exchanger, it is likely to be distributed wherever this exchanger is present .

Subcellular Localization

The subcellular localization of 2-[2-[4-(4-Nitrobenzyloxy)phenyl]ethyl]isothiourea mesylate is likely to be at the cell membrane, where the Na+/Ca2+ exchanger is located

Vorbereitungsmethoden

Die Synthese von KB-R7943 Mesylat umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur. Der Syntheseweg beinhaltet typischerweise folgende Schritte:

Bildung der Kernstruktur: Die Kernstruktur wird durch eine Reihe von chemischen Reaktionen synthetisiert, darunter Kondensations- und Cyclisierungsreaktionen.

Funktionalisierung: Die Kernstruktur wird dann mit verschiedenen chemischen Gruppen funktionalisiert, um ihre Aktivität und Selektivität zu verbessern.

Reinigung: Das Endprodukt wird unter Verwendung von Techniken wie Umkristallisation und Chromatographie gereinigt, um eine Verbindung mit hoher Reinheit zu erhalten

Analyse Chemischer Reaktionen

KB-R7943 Mesylat durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die chemische Struktur von KB-R7943 Mesylat zu verändern, was zur Bildung verschiedener Derivate führt.

Substitution: Substitutionsreaktionen werden häufig verwendet, um verschiedene funktionelle Gruppen in die Verbindung einzubringen, wodurch ihre Aktivität und Selektivität verbessert werden

Vergleich Mit ähnlichen Verbindungen

KB-R7943 Mesylat ist einzigartig in seiner Fähigkeit, den umgekehrten Modus des Natrium-Calcium-Austauschers selektiv zu hemmen. Ähnliche Verbindungen umfassen:

SEA0400: Ein weiterer Inhibitor des Natrium-Calcium-Austauschers, jedoch mit unterschiedlicher Selektivität und Potenz.

SN-6: Eine Verbindung, die ebenfalls den Natrium-Calcium-Austauscher hemmt, jedoch mit unterschiedlichen pharmakologischen Eigenschaften.

CGP-37157: Ein Inhibitor des mitochondrialen Natrium-Calcium-Austauschers, der im Vergleich zu KB-R7943 Mesylat unterschiedliche Anwendungen und Wirkungen hat .

Eigenschaften

IUPAC Name |

methanesulfonic acid;2-[4-[(4-nitrophenyl)methoxy]phenyl]ethyl carbamimidothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3S.CH4O3S/c17-16(18)23-10-9-12-3-7-15(8-4-12)22-11-13-1-5-14(6-2-13)19(20)21;1-5(2,3)4/h1-8H,9-11H2,(H3,17,18);1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGIKEBHIKKWJLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.C1=CC(=CC=C1CCSC(=N)N)OCC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50431360 | |

| Record name | KB-R7943 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182004-65-5 | |

| Record name | 2-[4-[(4-Nitrophenyl)methoxy]phenyl]ethyl carbamimidothioate methanesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=182004-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-(4-(4-Nitrobenzyloxy)phenyl)ethyl)isothiourea methanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182004655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | KB-R7943 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 182004-65-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.